N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide
Description
N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is a halogenated acetamide derivative featuring a thioether-linked oxazole core. Its structure comprises a 4-bromo-2-fluorophenyl group attached to the acetamide nitrogen and a 5-(3-bromophenyl)-substituted oxazole connected via a sulfur atom. This compound’s design integrates halogen atoms (Br, F) and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or apoptosis pathways.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2FN2O2S/c18-11-3-1-2-10(6-11)15-8-21-17(24-15)25-9-16(23)22-14-5-4-12(19)7-13(14)20/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGWTWDWXCXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a thioacetamide group and an oxazole moiety. The synthesis typically involves multi-step reactions that integrate brominated and fluorinated aromatic systems, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with halogenated phenyl rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity is often evaluated using standard methods such as the turbidimetric method and disc diffusion assays, with results indicating that certain derivatives possess promising activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
| Compound | Target Bacteria | Activity |
|---|---|---|
| d1 | S. aureus | High |
| d2 | E. coli | Moderate |
| d3 | C. albicans | Low |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays against human breast cancer cell lines (e.g., MCF7) have shown that certain derivatives exhibit significant cytotoxic effects, with IC50 values indicating potent activity. The mechanism of action often involves apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many compounds with similar structures act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial survival or cancer cell proliferation.
- Membrane Disruption : The lipophilicity of halogenated compounds allows them to penetrate cellular membranes effectively, leading to increased permeability and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazole derivatives reported that compounds with similar structural motifs exhibited high efficacy against Gram-positive bacteria . This supports the hypothesis that this compound could exhibit similar properties.
- Anticancer Screening : In a comparative study, derivatives were tested against various cancer cell lines, revealing that those containing oxazole rings showed enhanced anticancer activity due to their ability to inhibit specific oncogenic pathways .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through a multi-step reaction involving various chemical precursors. The general synthetic pathway includes:
- Formation of the Oxazole Ring : This is typically achieved through cyclization reactions involving appropriate halogenated phenyl compounds.
- Thioacetamide Derivation : The introduction of a thioacetamide moiety enhances the biological activity of the resulting compound.
The molecular formula for N-(4-bromo-2-fluorophenyl)-2-((5-(3-bromophenyl)oxazol-2-yl)thio)acetamide is , with a molecular weight of approximately 397.20 g/mol.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that compounds with similar structural motifs demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 20 | 16 |
| Compound C | P. aeruginosa | 18 | 24 |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays, including the Sulforhodamine B assay against human cancer cell lines such as MCF7 (breast cancer). Compounds with similar thiazole and oxazole structures have shown promising results.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | % Growth Inhibition | IC50 (µM) |
|---|---|---|
| Compound D | 75 | 12 |
| Compound E | 85 | 8 |
| N-(4-bromo-2-fluorophenyl)-... | 70 | 10 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins involved in microbial resistance and cancer proliferation. These studies utilize software such as Schrodinger to predict binding affinities and conformations.
Case Study on Antimicrobial Resistance
A recent study evaluated the effectiveness of synthesized thiazole derivatives against resistant bacterial strains. The findings indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting their potential role in overcoming antimicrobial resistance .
Case Study on Cancer Cell Lines
In another study focusing on breast cancer cell lines, compounds structurally related to N-(4-bromo-2-fluorophenyl)-... were tested for their cytotoxic effects. The results demonstrated significant apoptosis induction in MCF7 cells, highlighting the therapeutic potential of these compounds in cancer treatment .
Comparison with Similar Compounds
Benzoxazole Derivatives ()
Compounds such as N-(tert-butyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) and N-(3-methoxy-4.1.1.5. phenyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12g) share the thioacetamide-oxazole backbone but differ in substituents (e.g., tert-butyl, methoxy). These derivatives demonstrated cytotoxicity against HepG2 cells (IC₅₀ values in low micromolar ranges) and modulated apoptosis-related proteins (BAX, Caspase-3) .
Key Differences :
- Halogen vs. Alkyl/Methoxy Groups: The target compound’s dual bromo/fluoro substituents may enhance electrophilic reactivity compared to non-halogenated analogs like 12f (methyl-substituted).
- Phenyl vs.
Thiadiazole Derivatives ()
Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) feature thiadiazole rings instead of oxazole. These compounds showed moderate yields (68–88%) and melting points (132–170°C), suggesting higher crystallinity than oxazole-based analogs .
Oxadiazole and Triazole Analogues
Benzofuran-Oxadiazole Derivatives ()
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) shares the acetamide-thioether linkage and halogenated aryl groups. 2a and 2b from , bearing benzofuran-oxadiazole cores, showed antimicrobial activity, highlighting the role of heterocycle choice in bioactivity .
Triazole Derivatives ()
N-(4-Bromo-2-methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7b) incorporates a triazole ring and bromophenyl group. With a melting point of 122–124°C and 71% yield, its physicochemical properties align with halogenated acetamide trends .
Substituent Effects on Physicochemical Properties
Trends :
- Halogenation : Bromo/fluoro substituents correlate with higher melting points due to increased molecular symmetry and halogen bonding.
- Heterocycle Choice : Thiadiazole derivatives (e.g., 5j ) generally exhibit higher melting points than oxazole or triazole analogs, likely due to stronger dipole interactions.
Insights :
- The target compound’s oxazole-thioacetamide structure may favor cytotoxicity (as seen in 12c–12h ) or enzyme inhibition, depending on substituent positioning.
- Dual halogenation (Br, F) could enhance binding to hydrophobic enzyme pockets or DNA, a hypothesis supported by triazinoindole derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
